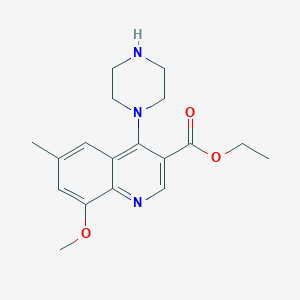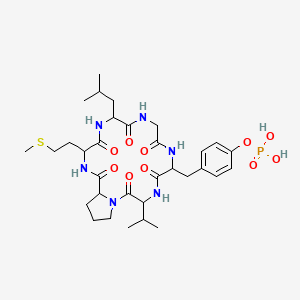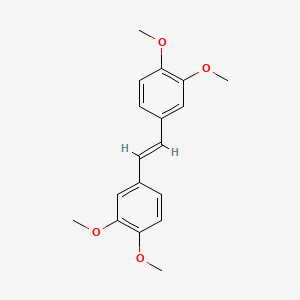
1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a butanone backbone with two cyclopropyl groups and a phenylthio group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with phenylthiol in the presence of a base such as sodium hydride. The reaction typically takes place under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the cyclopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound useful for studying protein function and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanone, 1-phenyl-: Similar structure but lacks the cyclopropyl groups and phenylthio group.
1-Butanone, 1,3-diphenyl-: Contains phenyl groups instead of cyclopropyl groups.
1-Butanone, 1,3-dicyclopropyl-: Lacks the phenylthio group.
Uniqueness
1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- is unique due to the presence of both cyclopropyl and phenylthio groups
Propriétés
Numéro CAS |
140458-47-5 |
|---|---|
Formule moléculaire |
C16H20OS |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1,3-dicyclopropyl-3-phenylsulfanylbutan-1-one |
InChI |
InChI=1S/C16H20OS/c1-16(13-9-10-13,11-15(17)12-7-8-12)18-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3 |
Clé InChI |
HYZFRWJBRWQGFX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1CC1)(C2CC2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12110917.png)
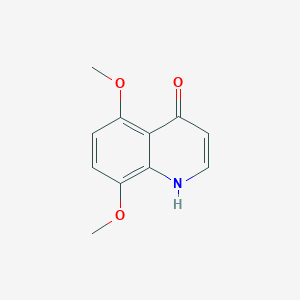
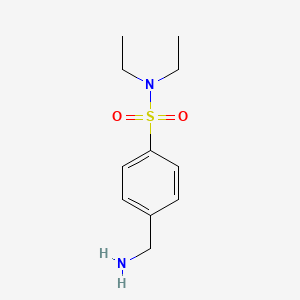
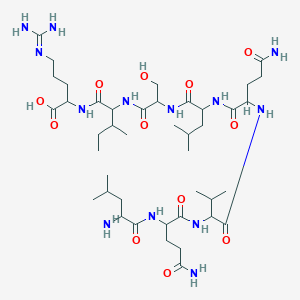
![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
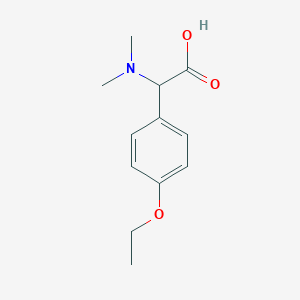


![Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate](/img/structure/B12110970.png)
